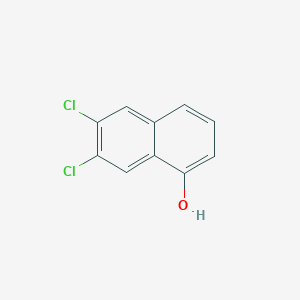

6,7-Dichloronaphthalen-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6Cl2O |

|---|---|

Molecular Weight |

213.06 g/mol |

IUPAC Name |

6,7-dichloronaphthalen-1-ol |

InChI |

InChI=1S/C10H6Cl2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h1-5,13H |

InChI Key |

HNCOLTQKFTVPCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(C=C2C(=C1)O)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Proposed Synthesis and Characterization of 6,7-Dichloronaphthalen-1-ol: A Technical Guide

Proposed Synthesis Pathway

The synthesis of 6,7-Dichloronaphthalen-1-ol can be envisioned through a multi-step sequence starting from a readily available starting material. A potential route involves the chlorination of a suitable naphthalene precursor followed by the introduction of the hydroxyl group. One such proposed pathway is outlined below.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols (Hypothetical)

Step 1: Stobbe Condensation

-

Objective: To form the initial carbon skeleton via condensation of 3,4-dichlorobenzaldehyde and diethyl succinate.

-

Procedure: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add an equimolar mixture of 3,4-dichlorobenzaldehyde and diethyl succinate dropwise at room temperature with stirring. After the addition is complete, the reaction mixture is refluxed for several hours. The reaction is then cooled, and the resulting solid is hydrolyzed with dilute acid. The crude product is filtered, washed with water, and dried.

Step 2: Friedel-Crafts Cyclization

-

Objective: Intramolecular cyclization to form the naphthalene ring system.

-

Procedure: The product from the Stobbe condensation is treated with an excess of polyphosphoric acid (PPA) and heated at a temperature of 100-120 °C for several hours with vigorous stirring. The reaction mixture is then cooled and poured onto crushed ice. The precipitated solid is filtered, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

Step 3: Reduction

-

Objective: Reduction of the tetralone intermediate.

-

Procedure: The cyclized product is dissolved in a suitable solvent such as ethanol or acetic acid, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

Step 4: Dehydrogenation/Aromatization

-

Objective: To aromatize the tetralone ring to form the final naphthalenol product.

-

Procedure: The reduced intermediate is dissolved in a high-boiling inert solvent like xylene or decalin. A dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or elemental sulfur is added, and the mixture is refluxed for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by column chromatography.

Predicted Characterization Data

The following table summarizes the predicted characterization data for this compound based on the analysis of structurally similar compounds.

| Property | Predicted Value |

| Appearance | White to off-white solid |

| Melting Point (°C) | 150 - 160 |

| Molecular Formula | C₁₀H₆Cl₂O |

| Molecular Weight | 213.06 g/mol [1] |

| Spectroscopic Data | Predicted Peaks/Shifts |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.0-8.0 (aromatic protons), 5.0-6.0 (hydroxyl proton) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 110-155 (aromatic and hydroxyl-bearing carbons) |

| IR (KBr) ν (cm⁻¹) | 3200-3500 (O-H stretch), 1600-1450 (C=C aromatic stretch), 1200-1300 (C-O stretch), 700-850 (C-Cl stretch) |

| Mass Spectrometry (EI) | m/z 212 (M⁺), 214 (M+2⁺), 216 (M+4⁺) in a 9:6:1 ratio |

Characterization Workflow

The successful synthesis of this compound would be confirmed through a systematic characterization workflow.

Caption: General workflow for the characterization of synthesized compounds.

This comprehensive guide provides a theoretical framework for the synthesis and characterization of this compound. The proposed methodologies and predicted data serve as a starting point for researchers to develop a practical and efficient approach for obtaining and verifying this compound. Experimental validation of these proposed steps is essential.

References

Spectral Data Analysis of Dichloronaphthalen-1-ol Isomers: A Technical Overview

Disclaimer: Extensive searches for empirical spectral data (NMR, IR, MS) for 6,7-Dichloronaphthalen-1-ol did not yield any specific results within publicly available databases. Therefore, this technical guide presents a comprehensive analysis of a closely related and well-documented isomer, 2,4-Dichloronaphthalen-1-ol , to serve as a representative example of the spectral characterization of dichlorinated naphthols. The methodologies and data interpretation principles described herein are directly applicable to the analysis of this compound, should the compound become available for study.

This document is intended for researchers, scientists, and professionals in the field of drug development, providing a detailed look into the spectral properties and analytical procedures for dichlorinated naphthalen-1-ol compounds.

Spectroscopic Data for 2,4-Dichloronaphthalen-1-ol

The following tables summarize the key spectral data obtained for 2,4-Dichloronaphthalen-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 2,4-Dichloronaphthalen-1-ol

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.36 - 8.03 | m | 1H | Ar-H |

| 7.61 | m | 1H | Ar-H |

| 7.53 | m | 1H | Ar-H |

| 7.351 | s | 1H | Ar-H |

| 6.692 | d | 1H | Ar-H |

| 5.31 | s | 1H | OH |

Solvent: CDCl₃, Instrument Frequency: 90 MHz[1]

Table 2: ¹³C NMR Spectral Data of 2,4-Dichloronaphthalen-1-ol

| Chemical Shift (ppm) | Assignment |

| 145.9 | C-O |

| 131.3 | C-Cl |

| 129.8 | Ar-C |

| 128.5 | Ar-C |

| 127.9 | Ar-CH |

| 127.2 | Ar-CH |

| 125.4 | Ar-CH |

| 124.8 | C-Cl |

| 122.1 | Ar-C |

| 118.6 | Ar-CH |

Solvent: CDCl₃ (Predicted)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2,4-Dichloronaphthalen-1-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3600 | Broad | O-H stretch (hydroxyl group) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 1580-1620 | Strong | C=C stretch (aromatic ring) |

| 1200-1300 | Strong | C-O stretch (phenol) |

| 750-850 | Strong | C-Cl stretch |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2,4-Dichloronaphthalen-1-ol [2][3]

| m/z | Relative Intensity (%) | Assignment |

| 212 | 99.99 | [M]⁺ (Molecular ion with ³⁵Cl, ³⁵Cl) |

| 214 | 68.46 | [M+2]⁺ (Molecular ion with ³⁵Cl, ³⁷Cl) |

| 149 | 54.34 | [M-Cl-CO]⁺ |

| 113 | 35.89 | [C₉H₅]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectral data presented above.

NMR Spectroscopy

A sample of 2,4-Dichloronaphthalen-1-ol (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans are acquired with a relaxation delay of 2 seconds.

IR Spectroscopy

A small amount of 2,4-Dichloronaphthalen-1-ol (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of 2,4-Dichloronaphthalen-1-ol in a suitable solvent (e.g., dichloromethane or methanol) is injected into the GC. The sample is vaporized and separated on a capillary column before entering the mass spectrometer. The EI energy is typically set to 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of 50-500 amu.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis and structure elucidation.

References

CAS number and molecular structure of 6,7-Dichloronaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific and technical information for the chemical compound 6,7-Dichloronaphthalen-1-ol. Due to the limited specific data for this particular isomer in published literature, this document also furnishes generalized experimental protocols and conceptual workflows relevant to the characterization and evaluation of dichloronaphthalenol compounds in a drug discovery and development context.

Chemical Identity and Properties

This compound is a halogenated aromatic alcohol. Its core structure consists of a naphthalene ring system substituted with two chlorine atoms at the 6th and 7th positions and a hydroxyl group at the 1st position.

Molecular Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1310221-18-1 | ChemicalBook |

| Molecular Formula | C₁₀H₆Cl₂O | ChemicalBook |

| Molecular Weight | 213.06 g/mol | ChemicalBook |

| Predicted Boiling Point | 367.3 ± 22.0 °C | ChemicalBook |

| Predicted Density | 1.460 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 8.55 ± 0.40 | ChemicalBook |

Synthesis and Manufacturing

General Experimental Protocol: Chlorination of a Naphthalenol Precursor (Illustrative)

This protocol is a generalized representation and would require optimization for the synthesis of this compound.

Materials:

-

Appropriate naphthalenol starting material

-

Chlorinating agent (e.g., N-Chlorosuccinimide (NCS), sulfuryl chloride)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform)

-

Inert gas atmosphere (e.g., Nitrogen, Argon)

-

Stirring apparatus and reaction vessel

-

Purification setup (e.g., column chromatography, recrystallization apparatus)

Procedure:

-

Dissolve the naphthalenol precursor in an appropriate anhydrous solvent under an inert atmosphere.

-

Cool the reaction mixture to a suitable temperature (e.g., 0 °C) to control the reaction rate and selectivity.

-

Slowly add the chlorinating agent to the stirred solution. The stoichiometry of the chlorinating agent will be critical in achieving dichlorination.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate solution).

-

Extract the product into an organic solvent and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography on silica gel or by recrystallization to yield the desired dichloronaphthalenol isomer.

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.

Biological Activity and Pharmacological Profile

There is a notable absence of specific biological activity data for this compound in publicly accessible databases and scientific literature. To characterize the biological effects of a novel compound such as this, a tiered screening approach is typically employed.

General Experimental Protocol: In Vitro Cytotoxicity Assay (Illustrative)

This protocol describes a general method to assess the cytotoxic potential of a test compound against a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTT reagent to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO, isopropanol).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway Analysis

Information regarding the involvement of this compound in any specific signaling pathways has not been reported. Identifying the mechanism of action of a novel compound is a critical step in drug discovery.

Conceptual Workflow for Target Identification and Pathway Analysis

The following diagram illustrates a hypothetical workflow for elucidating the biological targets and signaling pathways affected by a novel compound like this compound.

Conclusion

While the fundamental chemical identity of this compound is established, there is a significant gap in the scientific literature regarding its synthesis, biological activity, and mechanism of action. The generalized protocols and workflows presented in this guide are intended to provide a framework for the future investigation of this and other under-characterized small molecules. Further research is warranted to explore the potential of this compound in various therapeutic areas.

Literature Review on Dichloronaphthalenol Isomers: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive review of the available scientific literature on dichloronaphthalenol isomers. Due to a notable scarcity of direct research on these specific compounds, this document synthesizes information from related classes of molecules, including chlorinated naphthalenes and chlorinated phenols, to infer potential synthetic routes, properties, and analytical methodologies. This guide highlights the current knowledge gap and underscores the need for further investigation into the chemical and biological characteristics of dichloronaphthalenol isomers.

Introduction

Naphthalenols, hydroxylated derivatives of naphthalene, are important intermediates in chemical synthesis. The introduction of chlorine atoms to the naphthalene ring can significantly alter the molecule's physicochemical and biological properties. Dichloronaphthalenol isomers, containing two chlorine atoms and one hydroxyl group on the naphthalene core, represent a class of compounds with potential applications in materials science, environmental science, and pharmacology. However, a thorough review of the scientific literature reveals a significant lack of specific data on these isomers. This guide, therefore, aims to provide a foundational understanding by drawing parallels with more extensively studied chlorinated compounds.

Synthesis of Dichloronaphthalenol Isomers

While no direct protocols for the synthesis of dichloronaphthalenol isomers were found in the reviewed literature, potential synthetic strategies can be extrapolated from established methods for the chlorination of phenols and naphthalenes.

2.1. Inferred Synthetic Pathway: Direct Chlorination of Naphthalenol

A plausible route to dichloronaphthalenol isomers is the direct electrophilic chlorination of a naphthalenol precursor. This approach is widely used for the synthesis of chlorinated phenols[1].

Experimental Protocol (Hypothetical):

-

Precursor Selection: Start with a specific isomer of naphthalenol (e.g., 1-naphthol or 2-naphthol).

-

Chlorinating Agent: Utilize a suitable chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). The choice of agent can influence the regioselectivity of the chlorination[1].

-

Solvent: Conduct the reaction in an appropriate inert solvent, such as a chlorinated hydrocarbon or a polar aprotic solvent.

-

Catalyst: The reaction may be uncatalyzed or employ a Lewis acid catalyst to enhance the rate and influence isomer distribution.

-

Reaction Conditions: Control of reaction temperature and time is crucial to manage the extent of chlorination and minimize the formation of polychlorinated byproducts.

-

Work-up and Purification: Following the reaction, the mixture would be neutralized, and the organic products extracted. Purification of the desired dichloronaphthalenol isomers would likely involve chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

A patent for the preparation of chlorinated naphthalenes suggests a two-step process involving initial chlorination followed by the addition of a ring chlorination catalyst to control the reaction[2]. A similar staged approach could potentially be adapted for the synthesis of dichloronaphthalenols.

Physicochemical Properties

No specific quantitative data (e.g., melting points, boiling points, solubility, pKa) for dichloronaphthalenol isomers were found in the literature. It is anticipated that the physical properties will vary significantly between isomers due to differences in intramolecular and intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, influenced by the relative positions of the hydroxyl and chlorine substituents.

Analytical Characterization

The identification and quantification of dichloronaphthalenol isomers would likely employ standard analytical techniques used for other chlorinated aromatic compounds.

Table 1: Potential Analytical Methodologies for Dichloronaphthalenol Isomers

| Analytical Technique | Application | Reference for Similar Compounds |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, identification, and quantification of isomers. A study on the aqueous chlorination of α-naphthol utilized GC-MS to identify reaction products. | [3] |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of isomers. | General analytical chemistry principles |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isomers (¹H NMR, ¹³C NMR). | General organic chemistry principles |

| Infrared (IR) Spectroscopy | Identification of functional groups (O-H, C-Cl, aromatic C-H). | General organic chemistry principles |

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature yielded no information on the biological activities or potential signaling pathway interactions of dichloronaphthalenol isomers. The biological effects of chlorinated aromatic compounds can be diverse, ranging from toxicity to therapeutic potential. The specific toxicological and pharmacological profiles of dichloronaphthalenol isomers remain an open area for future research.

Experimental Workflows and Diagrams

To visualize potential experimental and logical workflows, the following diagrams are provided based on inferred methodologies.

References

An In-depth Technical Guide to the Discovery and History of Naphthalenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalenol derivatives, organic compounds characterized by a naphthalene backbone bearing at least one hydroxyl group, represent a cornerstone in the history of synthetic organic chemistry and drug discovery. Their journey from the byproducts of industrial coal tar distillation to key components in modern pharmaceuticals, agrochemicals, and materials science is a testament to the enduring power of chemical exploration and innovation. This technical guide provides a comprehensive overview of the discovery, synthesis, and evolution of naphthalenol derivatives, with a focus on the experimental and mechanistic details relevant to researchers and professionals in the field.

Discovery and Early History

The story of naphthalenol derivatives begins with the discovery of their parent compound, naphthalene. In the early 1820s, a white, crystalline solid with a pungent odor was independently isolated from the distillation of coal tar by at least two groups of chemists.[1] In 1821, the British physician and chemist John Kidd described the properties of this substance and proposed the name "naphthaline," derived from "naphtha," a general term for volatile, flammable hydrocarbon liquids.[2] The empirical formula of naphthalene, C₁₀H₈, was determined by Michael Faraday in 1826.[2] The structure of two fused benzene rings was later proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later.[3]

The isolation of hydroxylated derivatives, 1-naphthol (α-naphthol) and 2-naphthol (β-naphthol), soon followed. These compounds were initially obtained through the harsh process of fusing naphthalenesulfonic acids with caustic soda at high temperatures.[4] This discovery unlocked a vast new area of chemical synthesis, particularly in the burgeoning dye industry of the late 19th century.

Key Synthetic Methodologies

The synthesis of naphthalenol derivatives has evolved significantly from the early, brute-force industrial methods to more sophisticated and regioselective laboratory-scale reactions.

Industrial Production of Naphthols

The traditional and still widely used industrial synthesis of 1- and 2-naphthol relies on the sulfonation of naphthalene followed by alkali fusion.[5]

-

Sulfonation of Naphthalene: The regioselectivity of this reaction is temperature-dependent. Sulfonation at lower temperatures (around 40°C) favors the kinetic product, naphthalene-1-sulfonic acid. At higher temperatures (around 180°C), the thermodynamic product, naphthalene-2-sulfonic acid, predominates.

-

Alkali Fusion: The resulting sulfonic acid is then fused with sodium hydroxide at temperatures exceeding 300°C. The molten mixture is subsequently neutralized with acid to yield the corresponding naphthol.

An alternative industrial process for 1-naphthol involves a multi-step sequence starting with the nitration of naphthalene to 1-nitronaphthalene, followed by hydrogenation to 1-naphthylamine, and finally, hydrolysis under pressure.[6] For 2-naphthol, a method analogous to the cumene process has also been developed.[5]

Laboratory-Scale Syntheses and Key Reactions

A variety of more refined methods have been developed for the synthesis of naphthalenol derivatives in a laboratory setting, allowing for greater control and the introduction of diverse functionalities.

Discovered independently by French chemist Robert Lepetit in 1898 and German chemist Hans Theodor Bucherer in 1904, the Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite.[7] This reaction is particularly useful for the synthesis of aminonaphthalenesulfonic acids, which are important dye precursors.

Naphthols readily undergo azo coupling with diazonium salts to form intensely colored azo dyes.[8] The reaction is typically carried out in an alkaline solution, where the naphthol exists as the more reactive phenoxide ion. The diazonium ion then attacks the electron-rich naphthalene ring, usually at the position adjacent to the hydroxyl group. This reaction forms the basis for a vast array of synthetic dyes and pigments.

1,1'-Bi-2-naphthol (BINOL) is a chiral ligand of immense importance in asymmetric synthesis. It is prepared by the oxidative coupling of 2-naphthol, often using iron(III) chloride as the oxidant. The resulting racemic mixture can then be resolved to obtain the individual enantiomers.

Quantitative Data on Naphthalenol Derivatives

The following tables summarize key quantitative data for representative naphthalenol derivatives and their synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Naphthol | C₁₀H₈O | 144.17 | 95-97 | 278-280 |

| 2-Naphthol | C₁₀H₈O | 144.17 | 121-123 | 285-286 |

| (±)-BINOL | C₂₀H₁₄O₂ | 286.32 | 215-218 | - |

| Nadolol | C₁₇H₂₇NO₄ | 309.4 | 124-136 | - |

| Sertraline | C₁₇H₁₇Cl₂N | 306.23 | 243-245 (HCl salt) | - |

Table 1: Physical Properties of Selected Naphthalenol Derivatives

| Reaction | Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

| Alkali Fusion | Naphthalene-2-sulfonate | NaOH | 300-320°C, then H₂SO₄ | 2-Naphthol | ~80 | [5] |

| Oxidative Coupling | 2-Naphthol | FeCl₃ | Room Temperature | (±)-BINOL | >90 | - |

| Azo Coupling | Aniline, 2-Naphthol | NaNO₂, HCl, NaOH | 0-5°C | 1-Phenylazo-2-naphthol | High | [8] |

Table 2: Representative Synthetic Yields

| Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Naphthol AS-E derivative | A549 (Lung Cancer) | 1.6 ± 1.0 | [9] |

| Naphthol AS-E derivative | MDA-MB-231 (Breast Cancer) | 0.9 ± 0.1 | [9] |

| Naphthalene-substituted triazole spirodienone | MDA-MB-231 (Breast Cancer) | 0.03 - 0.26 | [10] |

| Pyrazole-linked benzothiazole–naphthol derivative | HeLa (Cervical Cancer) | 4.63 - 5.54 | [11] |

Table 3: In Vitro Anticancer Activity of Selected Naphthalenol Derivatives

Experimental Protocols

Synthesis of 1-Phenylazo-2-naphthol (An Azo Dye)

Materials:

-

Aniline (2.5 mL)

-

Concentrated Hydrochloric Acid (8 mL)

-

Sodium Nitrite (2 g)

-

2-Naphthol (4 g)

-

10% Sodium Hydroxide solution (22.5 mL)

-

Distilled Water

-

Ice

Procedure:

-

Diazotization of Aniline: In a 100 mL beaker, dissolve 2.5 mL of aniline in a mixture of 8 mL of concentrated HCl and 8 mL of water. Cool the solution to 0-5°C in an ice bath. In a separate beaker, dissolve 2 g of sodium nitrite in 10 mL of water and cool it to 0-5°C. Slowly add the sodium nitrite solution to the aniline hydrochloride solution with constant stirring, maintaining the temperature below 5°C.

-

Preparation of Naphthoxide Solution: In a separate beaker, dissolve 4 g of 2-naphthol in 22.5 mL of 10% sodium hydroxide solution. Cool this solution in an ice bath.

-

Coupling Reaction: Slowly add the cold diazonium salt solution to the cold 2-naphthoxide solution with vigorous stirring. A bright orange-red precipitate of 1-phenylazo-2-naphthol will form immediately.

-

Isolation and Purification: Continue stirring the mixture in the ice bath for 10-15 minutes to ensure complete reaction. Filter the precipitate using a Büchner funnel and wash with cold water. The crude product can be recrystallized from glacial acetic acid or ethanol to obtain pure crystals.

Synthesis of (±)-1,1'-Bi-2-naphthol (BINOL)

Materials:

-

2-Naphthol (2.88 g)

-

Iron(III) Chloride (FeCl₃) (0.1 g)

-

Toluene

-

Water

Procedure:

-

Oxidative Coupling: In a mortar, grind a mixture of 2.88 g of 2-naphthol and 0.1 g of iron(III) chloride. Add a few drops of water to facilitate the reaction. Continue grinding for about 20 minutes.

-

Reaction Completion: Let the mixture stand for about 2 hours, with occasional grinding.

-

Work-up: Transfer the reaction mixture to a beaker containing 40 mL of water and boil for 10-15 minutes.

-

Isolation and Purification: Cool the mixture and filter the solid product. Wash the solid with boiling water, dry it, and then recrystallize from toluene to yield (±)-BINOL.

Signaling Pathways and Mechanisms of Action

Naphthalenol derivatives are the structural basis for several important pharmaceuticals that modulate key signaling pathways.

Sertraline and the Serotonin Reuptake Pathway

Sertraline, a widely prescribed antidepressant, is a selective serotonin reuptake inhibitor (SSRI). Its therapeutic effect is primarily due to the blockade of the serotonin transporter (SERT) in the presynaptic neuron. This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[7]

Nadolol and the β-Adrenergic Signaling Pathway

Nadolol is a non-selective beta-adrenergic receptor antagonist (beta-blocker) used to treat hypertension, angina, and cardiac arrhythmias. It competitively blocks β₁ and β₂ adrenergic receptors, thereby inhibiting the effects of catecholamines like epinephrine and norepinephrine. The blockade of β₁ receptors in the heart leads to a decrease in heart rate, myocardial contractility, and blood pressure.

Experimental and Drug Discovery Workflows

The development of naphthalenol derivatives, from initial synthesis to potential drug candidates, follows a structured workflow.

Conclusion

The journey of naphthalenol derivatives from their humble origins in coal tar to their current status as vital components in a myriad of applications is a compelling narrative of chemical progress. For researchers and drug development professionals, a deep understanding of their history, synthesis, and biological activities is crucial for the continued innovation in this field. The methodologies and data presented in this guide offer a solid foundation for further exploration and the development of the next generation of naphthalenol-based molecules with enhanced properties and novel applications.

References

- 1. superchemistryclasses.com [superchemistryclasses.com]

- 2. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. psychscenehub.com [psychscenehub.com]

- 7. Serotonin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

Navigating the Physicochemical Landscape of 6,7-Dichloronaphthalen-1-ol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dichloronaphthalen-1-ol is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the known and predicted properties of this compound, alongside detailed experimental protocols for its empirical determination. Due to the limited availability of direct experimental data for this specific dichlorinated naphthalene derivative, this guide leverages data from analogous compounds, such as 1-naphthol and other dichlorinated naphthalenols, to provide a predictive framework.

Introduction

The strategic placement of chlorine atoms on the naphthalene scaffold can significantly influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity, making dichloronaphthalenols an interesting class of compounds for drug discovery and other applications. This compound, in particular, presents a unique substitution pattern. This document aims to consolidate the available information on its solubility and stability, and to provide robust methodologies for researchers to generate these critical data points in their own laboratories.

Physicochemical Properties of this compound and Related Compounds

Direct experimental data on the solubility and stability of this compound is not extensively available in the public domain. However, predictive models and data from structurally similar compounds can provide valuable insights.

Predicted Properties of this compound

Computational models offer predictions for several key physicochemical parameters.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₆Cl₂O | ChemicalBook[1] |

| Molecular Weight | 213.06 g/mol | ChemicalBook[1] |

| Boiling Point | 367.3 ± 22.0 °C | ChemicalBook[1] |

| Density | 1.460 ± 0.06 g/cm³ | ChemicalBook[1] |

| pKa | 8.55 ± 0.40 | ChemicalBook[1] |

Experimental Properties of Analogous Compounds

To estimate the solubility and stability of this compound, it is useful to examine the experimental data of the parent compound, 1-naphthol, and a positional isomer, 2,4-dichloro-1-naphthol.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Aqueous Solubility (mg/L) | LogP | Notes |

| 1-Naphthol | 144.17 | 95-96 | 866 (at 25 °C) | 2.8 | Parent compound, soluble in simple organic solvents.[2][3] |

| 2,4-Dichloro-1-naphthol | 213.06 | 104-107 | Data not available | 4.8 | Isomeric dichlorinated compound, soluble in pyridine.[4][5] |

The introduction of two chlorine atoms is expected to increase the lipophilicity (as indicated by the higher predicted LogP for the dichlorinated species) and decrease the aqueous solubility of this compound compared to 1-naphthol.

Experimental Protocols

The following sections detail standardized methods for determining the aqueous and organic solubility, as well as the chemical stability of this compound.

Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Methodology: Shake-Flask Method (OECD Guideline 105)

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a glass flask.

-

Seal the flask to prevent solvent evaporation.

-

Agitate the flask at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a standard curve of the compound in the same solvent to quantify the concentration accurately.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or µg/mL.

-

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment

Objective: To evaluate the chemical stability of this compound under various stress conditions.

Methodology: Forced Degradation Study

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an acidic solution (e.g., 0.1 N HCl) and incubate at a specified temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with a basic solution (e.g., 0.1 N NaOH) and incubate at a specified temperature.

-

Oxidative Degradation: Mix the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and incubate.

-

Photostability: Expose a solution of the compound to a controlled light source (e.g., Xenon lamp, consistent with ICH Q1B guidelines).

-

Thermal Stability: Incubate a solid sample or a solution of the compound at elevated temperatures.

-

-

Time Points:

-

Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Sample Analysis:

-

Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Determine the percentage of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.

-

Caption: Logical workflow for a forced degradation stability study.

Signaling Pathways and Biological Interactions

Currently, there is no specific information available in the searched literature regarding the direct interaction of this compound with defined signaling pathways. As a substituted naphthol, it could potentially interact with various biological targets, similar to other phenolic compounds. For instance, 1-naphthol is a known metabolite of the insecticide carbaryl and naphthalene and has been shown to be a genotoxin.[2][3] The biological activity of this compound would require dedicated screening and investigation.

A generalized workflow for investigating the biological activity of a novel compound like this compound is presented below.

Caption: A generalized workflow for the biological characterization of a novel compound.

Conclusion

While direct experimental data for this compound remains scarce, a predictive understanding of its solubility and stability can be extrapolated from its predicted physicochemical properties and the known characteristics of analogous compounds. The experimental protocols outlined in this guide provide a clear and robust framework for researchers to empirically determine these critical parameters. The generation of such data will be invaluable for advancing the potential applications of this compound in drug development and other scientific disciplines. It is recommended that these studies be conducted to build a comprehensive profile of this compound.

References

- 1. 1-Naphthalenol, 6,7-dichloro- | 1310221-18-1 [chemicalbook.com]

- 2. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 3. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloro-1-naphthol | C10H6Cl2O | CID 16313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dichloro-1-naphthol 95 2050-76-2 [sigmaaldrich.com]

A Technical Guide to Quantum Chemical Calculations for 6,7-Dichloronaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for the quantum chemical analysis of 6,7-Dichloronaphthalen-1-ol. Due to the absence of published computational studies specifically for this molecule, this document serves as a detailed roadmap, establishing the theoretical foundation and practical workflow for such an investigation. The methodologies presented are based on established practices for similar aromatic and halogenated organic compounds, as found in the computational chemistry literature.[1][2]

The following sections detail the proposed computational protocols, provide templates for data presentation, and illustrate the logical workflow and theoretical relationships using diagrams as specified.

Theoretical Background and Objectives

Quantum chemical calculations are an indispensable tool in modern chemistry and drug discovery, providing insights into molecular structure, stability, and reactivity that can be difficult to obtain through experimental means alone. For a molecule like this compound, these calculations can elucidate:

-

Molecular Geometry: The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra to aid in experimental characterization.[1]

-

Electronic Properties: Understanding the distribution of electrons, chemical reactivity, and kinetic stability through analysis of Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and other descriptors.[3]

-

Spectroscopic Properties: Prediction of UV-Visible and NMR spectra to complement experimental data.[1]

-

Thermodynamic Properties: Calculation of enthalpy, entropy, and Gibbs free energy to understand the molecule's stability.[4]

The primary objective of the proposed study is to create a detailed theoretical profile of this compound to serve as a benchmark for future experimental and computational work, including its potential interactions in biological systems.

Proposed Computational Methodology

This section details the recommended experimental (computational) protocols for a thorough quantum chemical analysis.

Software and Hardware

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan.[1] These calculations are computationally intensive and would require a high-performance computing (HPC) cluster or a powerful workstation.

Computational Workflow

The logical flow of the computational study is depicted below. This workflow ensures that each step builds upon a reliable foundation, starting from an optimized and stable molecular structure.

Detailed Protocols

Protocol 1: Geometry Optimization and Vibrational Analysis

-

Initial Structure: The molecular structure of this compound (Molecular Formula: C10H6Cl2O) is first drawn using a molecular editor and imported into the software.

-

Theoretical Level: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost. The B3LYP functional combined with the 6-311++G(d,p) basis set is a robust choice for organic molecules and has been shown to provide results in good agreement with experimental data.[1]

-

Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This process systematically adjusts the atomic coordinates to minimize the total energy of the system.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

-

It provides the theoretical vibrational modes, which can be used to predict and interpret IR and Raman spectra.[1]

-

Protocol 2: Electronic and Spectroscopic Properties

-

Electronic Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectrum (UV-Visible). This method calculates the excitation energies and oscillator strengths for electronic transitions.[1]

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is employed to predict the 1H and 13C NMR chemical shifts.[1] The calculated isotropic shielding values are typically referenced against a standard compound (e.g., Tetramethylsilane, TMS) to obtain the final chemical shifts.

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.[1][3]

-

Electrostatic Potential: A Molecular Electrostatic Potential (MEP) map is generated. This map visualizes the electron density distribution and is useful for identifying electrophilic and nucleophilic sites within the molecule.[3]

Data Presentation

The quantitative results from these calculations should be organized into clear, structured tables for easy interpretation and comparison. The following tables are templates for how this data would be presented.

Table 1: Optimized Geometric Parameters (Selected)

(Note: Atom numbering would correspond to a standardized molecular diagram.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C1-C2 | Value |

| C6-Cl1 | Value | |

| C7-Cl2 | Value | |

| C1-O1 | Value | |

| O1-H1 | Value | |

| Bond Angles (°) | C1-C2-C3 | Value |

| C5-C6-Cl1 | Value | |

| C8-C7-Cl2 | Value | |

| C2-C1-O1 | Value | |

| Dihedral Angles (°) | C8-C9-C1-O1 | Value |

| Cl1-C6-C5-C10 | Value |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Mode | Assignment | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| ν1 | O-H stretch | Value | Value | Value |

| ν2 | C-H stretch (aromatic) | Value | Value | Value |

| ν3 | C=C stretch (ring) | Value | Value | Value |

| ν4 | C-Cl stretch | Value | Value | Value |

| ν5 | C-O stretch | Value | Value | Value |

Table 3: Key Electronic and Thermodynamic Properties

| Property | Calculated Value | Unit |

| Total Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap (ΔE) | Value | eV |

| Dipole Moment | Value | Debye |

| Gibbs Free Energy (298.15 K) | Value | Hartrees |

| Enthalpy (298.15 K) | Value | Hartrees |

Interpretation of Calculated Properties

The data generated from the proposed calculations provides a multi-faceted view of the molecule's chemical nature. The relationships between these calculated properties are crucial for a holistic understanding.

-

Structure and Spectra: The optimized geometry is the foundation for all other calculations. The calculated vibrational, UV-Vis, and NMR spectra serve as theoretical fingerprints that can be directly compared with experimental results for structural validation.

-

Reactivity Insights: The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[5] The MEP map identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions, which is critical in drug development.[3]

By following this comprehensive computational guide, researchers can generate a robust and detailed theoretical characterization of this compound, providing foundational knowledge for its application in medicinal chemistry and materials science.

References

- 1. longdom.org [longdom.org]

- 2. Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug | International Research Journal of Multidisciplinary Technovation [journals.asianresassoc.org]

- 3. Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview [mdpi.com]

- 4. docs.nrel.gov [docs.nrel.gov]

- 5. "Spectroscopic characterization, DFT calculations, in vitro pharmacolog" by Ikechukwu P. Ejidike, Amani Direm et al. [digitalcommons.mtu.edu]

Potential Biological Activities of Dichlorinated Naphthols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological activities of dichlorinated naphthols. While research on these specific compounds is emerging, this document synthesizes available data on dichlorinated naphthols and related derivatives, offering insights into their potential antimicrobial, cytotoxic, antioxidant, and enzyme-inhibiting properties. It also details relevant experimental protocols and proposes potential signaling pathways that may be modulated by these compounds, providing a foundation for future research and drug discovery efforts.

Overview of Biological Activities

Dichlorinated naphthols, a class of halogenated aromatic compounds, have garnered interest for their diverse biological activities. The position of the chlorine atoms on the naphthol skeleton significantly influences their biological effects. Research has primarily focused on derivatives of 2,4-dichloro-1-naphthol and the related compound 2,3-dichloro-1,4-naphthoquinone, which serves as a precursor for various bioactive molecules.[1] The reported activities for dichlorinated naphthol derivatives include:

-

Antimicrobial Activity: Derivatives have shown potential against various bacterial and fungal strains.

-

Cytotoxic Activity: Certain derivatives have exhibited cytotoxic effects against cancer cell lines.

-

Antioxidant Activity: The naphthol structure suggests a potential for free radical scavenging.

-

Enzyme Inhibition: Naphthol derivatives have been investigated as inhibitors of various enzymes.

While direct and extensive quantitative data for dichlorinated naphthols are limited, the following sections provide available data for derivatives and outline the methodologies to assess these activities.

Quantitative Data on Dichlorinated Naphthol Derivatives

The following tables summarize the reported biological activities of various dichlorinated naphthol derivatives. It is crucial to note that these values are for derivatized compounds and not the parent dichlorinated naphthols. They are presented here to provide a comparative baseline for future research.

Table 1: Antimicrobial Activity of Naphthol Derivatives

| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |

| 1-(1-Phenylazo)-2-naphthol | Staphylococcus aureus | Inhibition Zone | 0.4 mm (raw sample) | [2] |

| 1-(1-Phenylazo)-2-naphthol | Escherichia coli | Inhibition Zone | 0.4 mm (raw sample) | [2] |

| 1-(4-Nitrophenylazo)-2-naphthol | Staphylococcus sp. | Inhibition Zone | 0.8 - 1.4 mm (raw sample) | [3] |

| 1-(4-Nitrophenylazo)-2-naphthol | E. coli | Inhibition Zone | 0.8 - 1.4 mm (raw sample) | [3] |

| 1-(4-Nitrophenylazo)-2-naphthol | Aspergillus sp. | Inhibition Zone | 0.8 - 1.4 mm (raw sample) | [3] |

| Naphtholic Azo Dyes (A4) | Staphylococcus aureus | MIC | 250 µg/mL | [4] |

| Phenolic Azo Dyes (B4) | Salmonella typhi | MIC | 125 µg/mL | [4] |

| Phenolic Azo Dyes (B4) | E. coli | MIC | 62.5 µg/mL | [4] |

| Phenolic Azo Dyes (B4) | Staphylococcus aureus | MIC | 62.5 µg/mL | [4] |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Enterobacter cloacae | MIC | 0.1-0.4 µM | [5] |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Klebsiella pneumoniae | MIC | 0.1-0.4 µM | [5] |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Proteus vulgaris | MIC | 0.1-0.4 µM | [5] |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Pseudomonas aeruginosa | MIC | 0.1-0.4 µM | [5] |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Candida parapsilosis | MIC | 0.1-0.4 µM | [5] |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Candida tropicalis | MIC | 0.1-0.4 µM | [5] |

Table 2: Cytotoxic Activity of Naphthol Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |

| Naphthoquinone-naphthol derivative 13 | HCT116 (Colon) | IC50 | 1.18 | [6] |

| Naphthoquinone-naphthol derivative 13 | PC9 (Lung) | IC50 | 0.57 | [6] |

| Naphthoquinone-naphthol derivative 13 | A549 (Lung) | IC50 | 2.25 | [6] |

| 2-Naphthol derivative 5d | Multiple | IC50 | 1.2 ± 1.1 | [7] |

| Pyrazole-linked benzothiazole–naphthol (4j, 4k, 4l) | HeLa (Cervical) | IC50 | 4.63 - 5.54 | [8] |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | 4 Human Carcinoma Lines | Effective Conc. | < 4 µg/mL | [5] |

Table 3: Enzyme Inhibition by Naphthol Derivatives

| Compound/Derivative Class | Enzyme | Inhibition Metric | Value Range (µM) | Reference |

| 1-Naphthol Derivatives | Human Carbonic Anhydrase I (hCA I) | Kᵢ | 0.034 - 0.724 | [9] |

| 1-Naphthol Derivatives | Human Carbonic Anhydrase II (hCA II) | Kᵢ | 0.172 - 0.562 | [9] |

| 1-Naphthol Derivatives | Acetylcholinesterase (AChE) | Kᵢ | 0.096 - 0.177 | [9] |

| 1-Amidoalkyl-2-naphthol (4p) | Acetylcholinesterase (AChE) | IC50 | 13.81 ± 0.54 | [10] |

| 1-Amidoalkyl-2-naphthol (4s) | Butyrylcholinesterase (BChE) | IC50 | 31.70 ± 1.29 | [10] |

| 1-Amidoalkyl-2-naphthol (4s) | α-Glucosidase | IC50 | 2.05 ± 0.05 | [10] |

| Naphtho-triazole (3) | Acetylcholinesterase (AChE) | IC50 | 51.3 | [11] |

| Naphtho-triazole (3) | Butyrylcholinesterase (BChE) | IC50 | 53.5 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activities of dichlorinated naphthols. Given their hydrophobic nature, special considerations for solubility are included.

Antimicrobial Activity Assays

a) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is suitable for determining the MIC of hydrophobic compounds like dichlorinated naphthols.

-

Materials: 96-well microtiter plates, sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium, bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL), dichlorinated naphthol stock solution (dissolved in a suitable solvent like DMSO), positive control antibiotic (e.g., ciprofloxacin), negative control (broth and solvent).

-

Procedure:

-

Prepare a stock solution of the dichlorinated naphthol in 100% DMSO.

-

In a 96-well plate, add 100 µL of sterile broth to each well.

-

Add 2 µL of the dichlorinated naphthol stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells. Ensure the final DMSO concentration does not exceed 1% to avoid solvent toxicity to the bacteria.[12]

-

Prepare a solvent control by adding the highest concentration of DMSO used to a well with broth.

-

Inoculate each well (except the negative control) with 5 µL of the diluted bacterial suspension.

-

Include a positive control (antibiotic) and a growth control (broth with inoculum and solvent).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

b) Agar Diffusion Method (Disc Diffusion)

This method provides a qualitative assessment of antimicrobial activity.

-

Materials: Mueller-Hinton Agar (MHA) plates, sterile paper discs, bacterial inoculum (adjusted to 0.5 McFarland standard), dichlorinated naphthol solution, positive control antibiotic discs, solvent control.

-

Procedure:

-

Prepare a bacterial lawn by evenly streaking the inoculum over the entire surface of the MHA plate.

-

Impregnate sterile paper discs with a known concentration of the dichlorinated naphthol solution. Allow the solvent to evaporate completely.

-

Place the discs on the inoculated agar surface.

-

Place a positive control antibiotic disc and a solvent-only disc on the plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each disc.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.

-

Materials: 96-well cell culture plates, human cancer cell line of interest, complete cell culture medium, dichlorinated naphthol stock solution (in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the dichlorinated naphthol in cell culture medium from the stock solution. The final DMSO concentration should be below 0.5%.

-

Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle control, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.[13]

-

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM), dichlorinated naphthol solutions of varying concentrations in methanol, positive control (e.g., ascorbic acid or Trolox), methanol.

-

Procedure:

-

In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL).

-

Add an equal volume of the dichlorinated naphthol solution at different concentrations.

-

Include a blank (methanol) and a positive control.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The EC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.[16]

-

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing enzyme inhibition, which can be adapted for specific enzymes.

-

Materials: Enzyme of interest, substrate for the enzyme, buffer solution, dichlorinated naphthol solutions, positive control inhibitor, microplate reader or spectrophotometer.

-

Procedure:

-

Prepare a reaction mixture containing the buffer and the enzyme in a 96-well plate or cuvette.

-

Add the dichlorinated naphthol solution at various concentrations to the reaction mixture and pre-incubate for a specific time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Determine the initial reaction velocities at each inhibitor concentration.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.[17][18]

-

Potential Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by dichlorinated naphthols is scarce, based on the activities of related compounds, several pathways are of interest for future investigation. Naphthalene metabolites have been shown to inactivate caspases, suggesting a potential role in apoptosis.[19]

Proposed Apoptosis Induction Pathway

Dichlorinated naphthols, as potential cytotoxic agents, may induce apoptosis through the intrinsic (mitochondrial) pathway. This could involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of pro-apoptotic factors.

Caption: Proposed intrinsic apoptosis pathway induced by dichlorinated naphthols.

Potential Modulation of NF-κB Signaling

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation and cell survival. Many chemical stressors can activate or inhibit this pathway.

Caption: Potential modulation of the NF-κB signaling pathway.

Possible Involvement of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a wide range of stimuli, including chemical stress, and can lead to outcomes such as proliferation, differentiation, or apoptosis.

Caption: Potential activation of the MAPK stress-response pathway.

Conclusion and Future Directions

Dichlorinated naphthols represent a class of compounds with potential for diverse biological activities. This guide provides a foundational understanding of these activities, supported by data from related derivatives and detailed experimental protocols for their evaluation. The proposed signaling pathways offer a starting point for mechanistic studies.

Future research should focus on:

-

Systematic screening of various dichlorinated naphthol isomers to establish structure-activity relationships.

-

Generation of robust quantitative data (IC50, MIC, Ki) for the parent dichlorinated naphthol compounds.

-

Elucidation of the precise molecular mechanisms and signaling pathways affected by these compounds.

-

In vivo studies to validate the in vitro findings and assess the pharmacological potential and toxicological profiles of promising candidates.

By addressing these research gaps, the full therapeutic potential of dichlorinated naphthols can be explored, potentially leading to the development of novel drugs for a range of diseases.

References

- 1. synthetic-and-biological-utility-of-2-3-dichloro-1-4-naphthoquinone-a-review - Ask this paper | Bohrium [bohrium.com]

- 2. Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol [ideas.repec.org]

- 3. Synthesis, Characterization and Antimicrobial Analysis of 1-(4-Nitrophenylazo)-2-naphthol | JOURNAL OF AGRICULTURE, SCIENCE AND TECHNOLOGY [ojs.jkuat.ac.ke]

- 4. Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. louis.uah.edu [louis.uah.edu]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. The nongenotoxic carcinogens naphthalene and para-dichlorobenzene suppress apoptosis in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Use of 6,7-Dichloronaphthalen-1-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dichloronaphthalen-1-ol is a dichlorinated naphthol derivative. While the broader class of naphthols and their derivatives are pivotal in various organic syntheses and possess significant biological activities, specific literature detailing the synthetic applications and protocols for this compound is notably scarce. This document summarizes the available information and provides a general context based on the reactivity of related compounds.

Introduction

General Reactivity and Potential Applications (Based on Analogs)

While specific data for this compound is limited, the reactivity of other dichloronaphthols, such as 2,4-dichloro-1-naphthol, can provide insights into its potential synthetic utility. Generally, naphthols undergo reactions at the hydroxyl group and on the aromatic ring.

Potential Reaction Pathways:

-

O-Alkylation and O-Arylation: The hydroxyl group can be alkylated or arylated to form ethers. These reactions are typically carried out in the presence of a base.

-

Esterification: Reaction with acyl chlorides or anhydrides would yield the corresponding esters.

-

Electrophilic Aromatic Substitution: The electron-donating hydroxyl group activates the naphthalene ring towards electrophilic substitution. The positions of substitution will be directed by both the hydroxyl group and the existing chloro substituents.

-

Coupling Reactions: Naphthols are known to participate in various coupling reactions to form more complex molecules. For instance, they can be used in the synthesis of biaryl compounds.

-

Synthesis of Biologically Active Molecules: Naphthol derivatives are known to exhibit a range of biological activities, including antioxidant, acetylcholinesterase inhibitory, and carbonic anhydrase inhibitory activities[2]. It is plausible that derivatives of this compound could be synthesized and evaluated for similar or novel biological activities.

Experimental Protocols (General Procedures for Related Naphthols)

The following are generalized protocols for reactions that naphthols typically undergo. These have not been specifically tested for this compound and would require optimization.

General Procedure for O-Alkylation:

-

To a solution of the naphthol in a suitable solvent (e.g., DMF, acetone), add a base (e.g., K₂CO₃, NaH).

-

Stir the mixture at room temperature for a specified time.

-

Add the alkylating agent (e.g., an alkyl halide) and continue stirring, possibly with heating.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate it, and purify the product by column chromatography.

General Procedure for Azo Coupling:

-

Dissolve the naphthol in an alkaline solution.

-

Cool the solution in an ice bath.

-

Slowly add a solution of a diazonium salt to the cooled naphthol solution with vigorous stirring.

-

Allow the reaction to proceed at a low temperature.

-

Collect the precipitated azo dye by filtration, wash with water, and dry.

Quantitative Data

No quantitative data (e.g., reaction yields, spectroscopic data, or biological activity metrics) specifically for this compound or its direct synthetic applications were found in the available literature.

Signaling Pathways and Logical Relationships

Due to the lack of specific biological activity data for this compound, no signaling pathway diagrams can be generated.

Conclusion

The available scientific literature does not contain detailed application notes or experimental protocols for the use of this compound in organic synthesis. While the general reactivity of naphthols suggests potential applications in the synthesis of ethers, esters, and other derivatives, specific methodologies for this compound have not been published. Further research is required to explore the synthetic utility and potential biological activities of this compound and its derivatives. Researchers interested in this compound would need to conduct exploratory studies to develop and optimize synthetic protocols.

Visualization

As no specific experimental workflows or signaling pathways involving this compound could be identified, no diagrams can be provided. A generalized workflow for chemical synthesis is presented below for illustrative purposes.

Caption: A generalized workflow for a chemical synthesis starting from this compound.

References

Application Notes and Protocols for the Functionalization of 6,7-Dichloronaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical functionalization of 6,7-Dichloronaphthalen-1-ol, a key intermediate for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. The protocols are based on established synthetic methodologies for analogous compounds and are intended to serve as a starting point for further optimization.

Overview of Functionalization Strategies

The this compound scaffold offers three primary sites for chemical modification: the hydroxyl group at the C1 position and the two chlorine substituents at the C6 and C7 positions. The hydroxyl group can undergo O-alkylation, acylation, and other derivatizations. The chloro-substituents are amenable to nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. The reactivity of the chloro groups is influenced by the electron-donating nature of the hydroxyl group.

A general workflow for the functionalization of this compound is presented below.

Caption: General workflow for the functionalization of this compound.

Experimental Protocols

O-Alkylation (Williamson Ether Synthesis)

This protocol describes the synthesis of 6,7-dichloro-1-methoxynaphthalene.

Reaction Scheme:

Caption: O-Alkylation of this compound.

Materials:

-

This compound

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Add methyl iodide (1.5 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Table:

| Entry | Starting Material (g) | Reagent (eq) | Solvent (mL) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | ||||||

| 2 |

Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 6-chloro-7-phenylnaphthalen-1-ol. Due to the directing effect of the hydroxyl group, the C7 position is expected to be more reactive than the C6 position.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Table:

| Entry | Aryl Halide (mmol) | Boronic Acid (eq) | Catalyst (mol%) | Base (eq) | Solvent Ratio | Yield (%) |

| 1 | ||||||

| 2 |

Buchwald-Hartwig Amination

This protocol describes the synthesis of N-phenyl-6,7-dichloronaphthalen-1-amine from this compound via a two-step process involving conversion of the hydroxyl group to a non-coordinating group (e.g., triflate) followed by amination. For simplicity, a direct amination protocol is presented, assuming the chloro position is more reactive under these conditions. Selective amination at C7 is anticipated.

Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Materials:

-

This compound

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

-

Add this compound (1.0 eq) and sodium tert-butoxide (1.4 eq).

-

Add anhydrous toluene, followed by aniline (1.2 eq).

-

Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Data Table:

| Entry | Aryl Halide (mmol) | Amine (eq) | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Yield (%) |

| 1 | ||||||

| 2 |

Signaling Pathway Diagram (Hypothetical)

Derivatives of this compound could potentially interact with various biological targets. For instance, naphthol-based compounds have been explored as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a functionalized derivative acts as an inhibitor of a receptor tyrosine kinase (RTK).

Caption: Hypothetical inhibition of an RTK signaling pathway.

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified researchers. All experiments should be performed with appropriate safety precautions in a certified laboratory setting. The reactivity and selectivity of the reactions may vary, and thorough characterization of the products is essential.

Lack of Specific Medicinal Chemistry Applications for 6,7-Dichloronaphthalen-1-ol

A comprehensive review of available scientific literature reveals a significant lack of specific data regarding the applications of 6,7-Dichloronaphthalen-1-ol in medicinal chemistry. Despite searches for its synthesis, biological activity, and potential use as a drug design scaffold, no dedicated studies detailing its pharmacological profile or mechanism of action were identified. Chemical databases primarily list it as a commercially available compound with basic chemical properties, but without associated biological data or applications in drug discovery.

This scarcity of information suggests that this compound has likely not been a significant focus of medicinal chemistry research to date. While the broader naphthalene scaffold is a common motif in many therapeutic agents, the specific 6,7-dichloro substitution pattern of the naphthalen-1-ol core does not appear in prominent or well-documented bioactive molecules.

The Naphthalene Scaffold: A Versatile Platform in Drug Discovery